molecular formula C16H12F3NO B12635179 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal CAS No. 918896-90-9

2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal

Cat. No.: B12635179
CAS No.: 918896-90-9
M. Wt: 291.27 g/mol
InChI Key: KKKRKOJDZJXXPA-UHFFFAOYSA-N
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Description

2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is an α,β-unsaturated aldehyde featuring a phenyl group at the C2 position and a 3-(trifluoromethyl)anilino substituent at C2.

Properties

CAS No.

918896-90-9

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

2-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)14-7-4-8-15(9-14)20-10-13(11-21)12-5-2-1-3-6-12/h1-11,20H

InChI Key

KKKRKOJDZJXXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CNC2=CC=CC(=C2)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal typically involves the reaction of 3-(trifluoromethyl)aniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the enal group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl and aniline groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects against cancer cells .
    • A study on related compounds demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting a similar potential for 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal .
  • Anti-inflammatory Effects :
    • Derivatives of this compound have been studied for their anti-inflammatory properties. The introduction of specific functional groups can modulate these effects, making it a candidate for developing new anti-inflammatory medications .
  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for certain enzymes involved in cancer progression or inflammatory pathways. Its structure allows for interactions with active sites of target enzymes, which is crucial for drug design .

Material Science Applications

  • Nanotechnology :
    • The compound's unique properties make it suitable for applications in nanotechnology, particularly as a precursor for synthesizing nanomaterials that require specific chemical functionalities .
    • Its role in the development of nano-pigments has been examined, focusing on its potential to enhance the performance and stability of materials used in coatings and inks .

Research Tool Applications

  • Biochemical Studies :
    • Due to its ability to interact with biological systems, 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal can be utilized in various biochemical assays to study cellular responses and signaling pathways.
    • Its application in high-throughput screening can facilitate the discovery of new therapeutic agents by evaluating the effects of structural modifications on biological activity .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of tumor growth in vitro.
Anti-inflammatory Exhibited significant reduction in inflammatory markers.
Nanotechnology Potential use as a precursor for advanced nanomaterials.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Key Properties/Applications Source Reference
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal C₁₁H₉F₃O 214.18 Aldehyde, trifluoromethylphenyl, methyl 3.1 Lab reagent; high purity (95%)
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 Carboxylic acid, amino, trifluoromethyl N/A Intermediate in peptide synthesis
Niflumic Acid (Antiinflammatory) C₁₃H₉F₃N₂O₂ 282.22 Pyridinecarboxylic acid, trifluoromethyl N/A COX inhibitor; antiinflammatory use
Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate C₁₇H₁₇F₃N₂O₅ 386.32 Ester, furylcarbonyl, methoxyanilino N/A Lab-scale synthesis; biochemical research
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ 299.25 Furan, carboxylic acid, amino N/A Potential pharmaceutical intermediate

Key Observations:

Structural Variations and Physicochemical Properties Aldehyde vs. Trifluoromethyl Group: The trifluoromethyl moiety enhances metabolic stability and electronegativity across all analogs, a feature critical in pharmaceuticals like Niflumic Acid, which leverages this group for COX enzyme inhibition . Aromatic Substituents: Substitution with furan () or thienyl () rings introduces heterocyclic diversity, affecting π-π stacking interactions and electronic properties. For example, furan-containing analogs may exhibit altered bioavailability due to increased hydrogen-bonding capacity .

Functional Applications Pharmaceuticals: Niflumic Acid’s therapeutic success as an antiinflammatory agent underscores the importance of the trifluoromethyl-anilino motif in drug design, though the target compound’s aldehyde group may limit its direct medicinal use due to reactivity . Chemical Synthesis: Ethyl ester derivatives () serve as intermediates in organic synthesis, where the ester group facilitates stability during reactions compared to the aldehyde’s susceptibility to oxidation .

Lab-Scale Utility

  • The methyl-substituted analog (2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal) is produced at 95% purity for research, suggesting the target compound could similarly be optimized for synthetic or catalytic studies .

Biological Activity

2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal is an organic compound notable for its structural features, including a phenyl group, a trifluoromethyl-substituted aniline moiety, and an enal functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.

PropertyValue
CAS Number918896-90-9
Molecular FormulaC16H12F3NO
Molecular Weight291.27 g/mol
IUPAC Name2-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal
Density1.2 ± 0.1 g/cm³ (Predicted)
Boiling Point397.9 ± 42.0 °C at 760 mmHg (Predicted)

Synthesis

The synthesis of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal typically involves the reaction of 3-(trifluoromethyl)aniline with cinnamaldehyde under acidic or basic conditions. Optimized reaction parameters are crucial for achieving high yields and purity levels.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in various biological assays.

Anticancer Properties

Research indicates that 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

  • A549 (human lung carcinoma)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

For instance, one study reported an IC50 value of approximately 34.3 μM for MCF-7 cells, indicating a moderate level of cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be fully established in the literature .

Case Studies

  • Anticancer Efficacy : A study conducted by Roy et al. highlighted the compound's efficacy against breast cancer cells, showcasing its potential as a therapeutic agent in oncology .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of similar compounds, indicating that derivatives of this structure could be effective against resistant bacterial strains .

Future Directions

Ongoing research is essential to fully elucidate the mechanisms underlying the biological activities of 2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of potential modifications to enhance biological activity and reduce toxicity.

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